Trabodenoson - 871108-05-3

Trabodenoson

Catalog Number: EVT-286393
CAS Number: 871108-05-3
Molecular Formula: C15H20N6O6
Molecular Weight: 380.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trabodenoson has been used in trials studying the treatment of Ocular Hypertension (OHT) and Primary Open-Angle Glaucoma (POAG).

Adenosine

Compound Description: Adenosine is an endogenous purine nucleoside that acts as a signaling molecule through various adenosine receptors (A1, A2A, A2B, A3) []. It plays a crucial role in regulating numerous physiological processes, including cardiac rhythm, neurotransmission, and inflammation.

Tecadenoson

Compound Description: Tecadenoson is a selective A1 adenosine receptor agonist []. It has been investigated for its potential in treating supraventricular tachycardia due to its ability to slow conduction through the atrioventricular node.

Relevance: Like Trabodenoson, Tecadenoson is a full agonist at the A1 adenosine receptor, highlighting their shared mechanism of action []. Both compounds belong to the class of selective A1 adenosine receptor agonists and are being investigated for their therapeutic potential in various conditions. While Trabodenoson focuses on ocular diseases like glaucoma [], Tecadenoson targets cardiac arrhythmias [], illustrating their distinct therapeutic applications despite targeting the same receptor.

Selodenoson

Compound Description: Selodenoson acts as a selective A1 adenosine receptor agonist []. It is being studied for its potential in treating paroxysmal supraventricular tachycardia due to its capacity to suppress abnormal heart rhythms.

Cyclosporine

Compound Description: Cyclosporine is an immunosuppressant drug commonly used to prevent organ rejection after transplantation []. In ophthalmology, it is available as a topical ophthalmic emulsion (Restasis) for treating dry eye disease.

Relevance: Cyclosporine serves as a comparator drug in a preclinical mouse model of dry eye disease, where Trabodenoson demonstrated comparable or even superior efficacy in improving clinical and histopathological signs []. While both compounds demonstrate efficacy in managing dry eye disease, they achieve this through distinct mechanisms. Trabodenoson targets adenosine signaling pathways, specifically the A1 receptor, to enhance tear production and reduce inflammation [], whereas Cyclosporine primarily acts by suppressing T-cell activation and inhibiting inflammatory cytokine production.

Latanoprost

Compound Description: Latanoprost is a prostaglandin analog widely used as a first-line treatment for glaucoma [, ]. It belongs to a class of drugs known to effectively lower intraocular pressure (IOP), primarily by increasing uveoscleral outflow.

Relevance: Latanoprost is often used as a comparator or in combination therapies when evaluating the efficacy of Trabodenoson in managing glaucoma []. Both drugs target different pathways to achieve IOP reduction. While Trabodenoson focuses on enhancing conventional outflow through the trabecular meshwork [], Latanoprost primarily increases uveoscleral outflow, offering potentially complementary mechanisms for IOP control in glaucoma management. Additionally, a fixed-dose combination product, PG324, containing both Latanoprost and AR-13324, a dual-action Rho kinase/norepinephrine transporter inhibitor, is under development for potential synergistic effects in glaucoma treatment [].

AR-13324 (Netarsudil)

Compound Description: AR-13324 (Netarsudil) is a dual-action Rho kinase/norepinephrine transporter (ROCK/NET) inhibitor []. It acts by inhibiting both Rho kinase, which increases trabecular outflow, and NET, which reduces aqueous humor production, resulting in a synergistic reduction of IOP.

Relevance: AR-13324, like Trabodenoson, represents a novel class of glaucoma medications that target the trabecular outflow pathway to lower IOP []. While Trabodenoson achieves this by targeting A1 receptors [], AR-13324 employs dual inhibition of ROCK and NET, presenting a distinct but potentially complementary mechanism for enhancing trabecular outflow and managing glaucoma []. Furthermore, a fixed-dose combination product, PG324, combining AR-13324 with Latanoprost, a prostaglandin analog, is being developed to leverage their different mechanisms for potentially enhanced IOP reduction in glaucoma treatment [].

AR-12286

Compound Description: AR-12286 is a selective Rho kinase inhibitor investigated for its potential in treating glaucoma []. It works by relaxing the trabecular meshwork, thereby increasing aqueous humor outflow and reducing IOP.

Source and Classification

Trabodenoson was synthesized as part of a broader effort to explore adenosine signaling pathways for therapeutic applications. Its classification as an A1 receptor agonist positions it within a group of compounds that modulate various physiological responses, including those related to vascular and neuronal functions. The development and evaluation of trabodenoson have been documented in multiple studies, highlighting its efficacy and safety profile in clinical settings .

Synthesis Analysis

The synthesis of trabodenoson involves several chemical reactions that create its specific molecular structure. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various organic reactions.
  2. Key Reactions: These may involve:
    • Alkylation: Introducing alkyl groups to form the desired functional groups.
    • Cyclization: Creating cyclic structures that are essential for the activity of the compound.
    • Purification: Techniques such as chromatography are employed to isolate pure trabodenoson from reaction mixtures.
  3. Technical Parameters: Conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.

For example, one study detailed a multi-step synthesis route that included careful control of reaction conditions to achieve high selectivity for the A1 receptor .

Molecular Structure Analysis

Trabodenoson has a complex molecular structure characterized by:

  • Chemical Formula: C₁₁H₁₅N₅O₃
  • Molecular Weight: Approximately 245.27 g/mol
  • Structural Features:
    • The presence of multiple functional groups that facilitate interaction with the A1 receptor.
    • A bicyclic structure that contributes to its biological activity.

The molecular arrangement allows trabodenoson to mimic adenosine effectively, enabling it to bind selectively to the A1 receptor while minimizing interactions with other receptor subtypes .

Chemical Reactions Analysis

Trabodenoson participates in several chemical reactions relevant to its pharmacological activity:

  1. Binding Reactions: It binds to the A1 adenosine receptor, initiating a cascade of intracellular events that lead to decreased IOP.
  2. Metabolic Pathways: Once administered, trabodenoson undergoes metabolic transformations that may affect its efficacy and duration of action.
  3. Degradation Reactions: Understanding how trabodenoson is metabolized helps in predicting its pharmacokinetics and potential side effects.

These reactions are crucial for determining the therapeutic window and safety profile of trabodenoson .

Mechanism of Action

Trabodenoson's mechanism of action is primarily through its agonistic effect on the A1 adenosine receptor located in the trabecular meshwork. The key steps include:

  1. Receptor Activation: Upon binding to the A1 receptor, trabodenoson activates intracellular signaling pathways.
  2. Increased Outflow Facility: This activation enhances the outflow of aqueous humor through the trabecular meshwork, thereby reducing IOP.
  3. Modulation of Extracellular Matrix Components: Trabodenoson influences matrix metalloproteinases and collagen expression, which are vital for maintaining normal outflow facility .

Studies have demonstrated significant reductions in IOP in animal models following treatment with trabodenoson, confirming its effectiveness through this mechanism .

Physical and Chemical Properties Analysis

Trabodenoson's physical and chemical properties include:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect formulation strategies.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Understanding its ionization states at physiological pH is essential for predicting its behavior in biological systems.

These properties are critical for designing effective delivery systems for ocular administration .

Applications

Trabodenoson's primary application is in ophthalmology as a treatment for glaucoma and ocular hypertension. Its potential benefits include:

  • Lowering Intraocular Pressure: Effective in reducing IOP without significant side effects compared to traditional therapies.
  • Neuroprotective Effects: Emerging evidence suggests that trabodenoson may also provide neuroprotective effects within retinal tissues .
  • Research Applications: Trabodenoson's unique mechanism makes it a valuable tool for studying adenosine signaling pathways and their implications in various diseases.

In clinical trials, trabodenoson has demonstrated favorable outcomes, leading to ongoing investigations into its long-term efficacy and safety profiles .

Properties

CAS Number

871108-05-3

Product Name

Trabodenoson

IUPAC Name

[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate

Molecular Formula

C15H20N6O6

Molecular Weight

380.36 g/mol

InChI

InChI=1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1

InChI Key

AQLVRTWKJDTWQQ-SDBHATRESA-N

SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O

Solubility

Soluble in DMSO, not in water

Synonyms

INNO-8875; INNO8875; INNO 8875; PJ 875; PJ-875; PJ875; Trabodenoson

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO[N+](=O)[O-])O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.